1,1-Bis(tert-butylperoxy)cyclohexane
Overview
Description
1,1-Bis(tert-butylperoxy)cyclohexane is an organic peroxide compound characterized by the presence of two tert-butylperoxy groups attached to a cyclohexane ring. This compound is known for its thermal instability and is widely used as an initiator in polymerization reactions due to its ability to generate free radicals at relatively low temperatures .
Scientific Research Applications
1,1-Bis(tert-butylperoxy)cyclohexane has several scientific research applications, including:
Polymer Chemistry: It is widely used as an initiator in the polymerization of monomers to produce high molecular weight polymers with controlled properties.
Material Science: The compound is used in the synthesis of advanced materials, such as cross-linked polymers and composites, due to its ability to generate free radicals.
Industrial Applications: It is employed in the production of various industrial products, including plastics, rubbers, and coatings, where controlled polymerization is essential.
Mechanism of Action
Target of Action
1,1-Bis(tert-butylperoxy)cyclohexane is primarily used as an initiator in the polymer industry . It targets the polymerization process of various materials such as styrene, low-density polyethylene, unsaturated polyester, and silicone rubber .
Mode of Action
The compound contains two active peroxide groups that contribute to its thermal instability . These groups can easily break to form free radicals at relatively low temperatures . These free radicals can initiate polymer growth from two different sites within the same fragment, leading to a double-ended polymer . This results in a higher rate of polymerization and a lower residual styrene content .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization process . The free radicals generated by the compound interact with the monomers in the polymer, initiating a chain reaction that leads to the formation of the polymer . The downstream effect is the production of a polymer with a higher molecular weight at a faster rate .
Result of Action
The result of the action of this compound is the formation of polymers with higher molecular weight at a faster rate . This is particularly useful in the production of materials such as glass fiber products, polystyrene, low-density polyethylene, unsaturated polyester, and silicone rubber .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The compound has a certain degree of thermal instability, and its peroxide groups can break to form free radicals at relatively low temperatures . Therefore, careful operation and storage are necessary to prevent severe accidents . For instance, storing the compound below 27.27°C is recommended to prevent runaway reactions .
Biochemical Analysis
Biochemical Properties
1,1-Bis(tert-butylperoxy)cyclohexane is involved in several biochemical reactions. It is often used as an initiator to induce the RO∙ free radical in the initiation of a polymerization reaction
Molecular Mechanism
It is known to form free radicals that can initiate polymer growth from two different sites within the same fragment, leading to a double-ended polymer
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a certain degree of thermal instability . The compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies have not been extensively studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(tert-butylperoxy)cyclohexane is typically synthesized through the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds as follows:
- Cyclohexanone is mixed with tert-butyl hydroperoxide.
- An acid catalyst, such as sulfuric acid, is added to the mixture.
- The reaction mixture is stirred at a controlled temperature, usually around 50-60°C, for several hours.
- The product is then purified through distillation or recrystallization to obtain this compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is then subjected to rigorous quality control measures to ensure its stability and purity before being used in various applications .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(tert-butylperoxy)cyclohexane primarily undergoes decomposition reactions due to its peroxide groups. These reactions can be categorized as follows:
Decomposition: The compound decomposes to form free radicals, which can initiate polymerization reactions.
Common Reagents and Conditions
Decomposition: The decomposition of this compound is typically carried out at elevated temperatures (above 100°C) in the presence of a solvent or polymer matrix.
Major Products Formed
Decomposition: The major products formed during decomposition are free radicals, which can initiate the polymerization of monomers such as styrene or ethylene.
Comparison with Similar Compounds
1,1-Bis(tert-butylperoxy)cyclohexane can be compared with other similar compounds, such as:
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: This compound also contains two tert-butylperoxy groups but has a different cyclohexane structure.
Dicumyl Peroxide: Another organic peroxide used as a polymerization initiator, but it has a different structure and thermal stability compared to this compound.
The uniqueness of this compound lies in its symmetrical structure and high efficiency as a polymerization initiator, making it a valuable compound in various industrial and research applications .
Properties
IUPAC Name |
1,1-bis(tert-butylperoxy)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4/c1-12(2,3)15-17-14(10-8-7-9-11-14)18-16-13(4,5)6/h7-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLFISVKRDQEBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC1(CCCCC1)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 | |
Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |
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DSSTOX Substance ID |
DTXSID4044907 | |
Record name | Cyclohexylidenebis(tert-butyl) peroxide | |
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Molecular Weight |
260.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Organic solvent solution, added to lessen explosion hazard., Particularly heat and contamination sensitive., Liquid | |
Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |
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Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl) | |
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CAS No. |
3006-86-8 | |
Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |
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Record name | 1,1-Bis(tert-butylperoxy)cyclohexane | |
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Record name | 1,1-Bis(tert-butylperoxy)cyclohexane | |
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Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl) | |
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Record name | Cyclohexylidenebis(tert-butyl) peroxide | |
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Record name | Cyclohexylidenebis[tert-butyl] peroxide | |
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Record name | 1,1-BIS(TERT-BUTYLPEROXY)CYCLOHEXANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1,1-Bis(tert-butylperoxy)cyclohexane?
A1: this compound is primarily used as a polymerization initiator, particularly for styrene polymerization. [, ] It decomposes thermally to generate free radicals, which initiate the chain reaction of polymerization. []
Q2: How does the structure of this compound influence its decomposition and polymerization initiation properties?
A2: Research indicates that the cyclic structure of this compound and the presence of two tert-butylperoxy groups significantly affect its decomposition pathway. [, ] Upon thermolysis, it generates tert-butoxyl radicals that undergo β-scission, forming alkyl radicals and ketones. [] These radicals contribute to the initiation of polymerization. [] The specific arrangement of these functional groups within the cyclic structure influences its hydrogen atom abstraction efficiency, impacting its effectiveness as a polymerization initiator. []
Q3: What analytical techniques are commonly employed to study the thermal behavior and decomposition kinetics of this compound?
A3: Differential Scanning Calorimetry (DSC) is widely used to analyze the thermal decomposition of this compound. [, , , ] This technique allows researchers to determine characteristic parameters like peak decomposition temperature, heat of decomposition, and kinetic parameters. [] These parameters are crucial for understanding the compound's thermal stability and its behavior as a polymerization initiator.
Q4: Are there any safety concerns associated with this compound?
A4: Research highlights the potential hazards of this compound when contaminated with substances like sulfuric acid or nitric acid. [, ] These contaminants can lead to accelerated and potentially dangerous exothermic reactions. Therefore, understanding and mitigating potential reactive hazards associated with this compound, especially in the presence of contaminants, is crucial for ensuring safe handling and storage.
Q5: How is mathematical modeling used to understand the polymerization process initiated by this compound?
A5: Researchers have developed comprehensive mathematical models to simulate the bulk polymerization of styrene using this compound and other multifunctional initiators. [] These models consider various reactions, including initiation, propagation, termination, and transfer reactions. [] This approach allows for predicting the evolution of reactant/product concentrations, radical species, and importantly, the complete polymer molecular weight distribution. [] This information is valuable for optimizing polymerization processes and tailoring the properties of the resulting polymers.
Q6: Can this compound be used for grafting polymerization?
A6: Yes, this compound has been successfully employed as an initiator for grafting polystyrene onto a high-cis-1,4 polybutadiene backbone. [] This grafting process can modify the properties of the base polymer, such as enhancing its toughness and impact resistance. []
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